

Olfactory threshold determination of cis- and trans-whiskey lactone

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Compound of Interest

Compound Name: *Whiskey lactone*

Cat. No.: *B1216221*

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A Technical Guide to the Olfactory Threshold Determination of Cis- and Trans-**Whiskey Lactone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to determine the olfactory thresholds of cis- and trans-**whiskey lactone**, key aroma compounds found in oak-aged spirits and wines. It summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.

Quantitative Olfactory Threshold Data

The olfactory detection thresholds for cis- and trans-**whiskey lactone** have been determined in various studies, highlighting the significantly lower threshold of the cis isomer, making it the more potent odorant of the two. The following table summarizes the key quantitative data found in the literature.

Isomer	Detection Threshold (µg/L)	Matrix	Method	Source
cis-Whiskey Lactone	20	12% (v/v) dilute alcohol solution	Sensory Analysis	[1]
trans-Whiskey Lactone	130	12% (v/v) dilute alcohol solution	Sensory Analysis	[1]
cis-Whiskey Lactone	54	Red Wine	Sensory Analysis	[2]
trans-Whiskey Lactone	370	Red Wine	Sensory Analysis	[2]
cis-Whiskey Lactone	Not specified	White Wine	Sensory Analysis	[2]
trans-Whiskey Lactone	140	White Wine	Sensory Analysis	[2]
cis-Whiskey Lactone	1 (in air)	Air	Not specified	

Experimental Protocols

The determination of olfactory thresholds for **whiskey lactones** involves two primary methodologies: sensory analysis by a trained panel and instrumental analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis for Odor Threshold Determination

The most common method for determining odor detection thresholds is through sensory panel analysis, following standardized procedures such as ASTM E679-04, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[\[3\]](#)[\[4\]](#).

Objective: To determine the lowest concentration of cis- and trans-**whiskey lactone** that can be reliably detected by a human sensory panel.

Materials and Equipment:

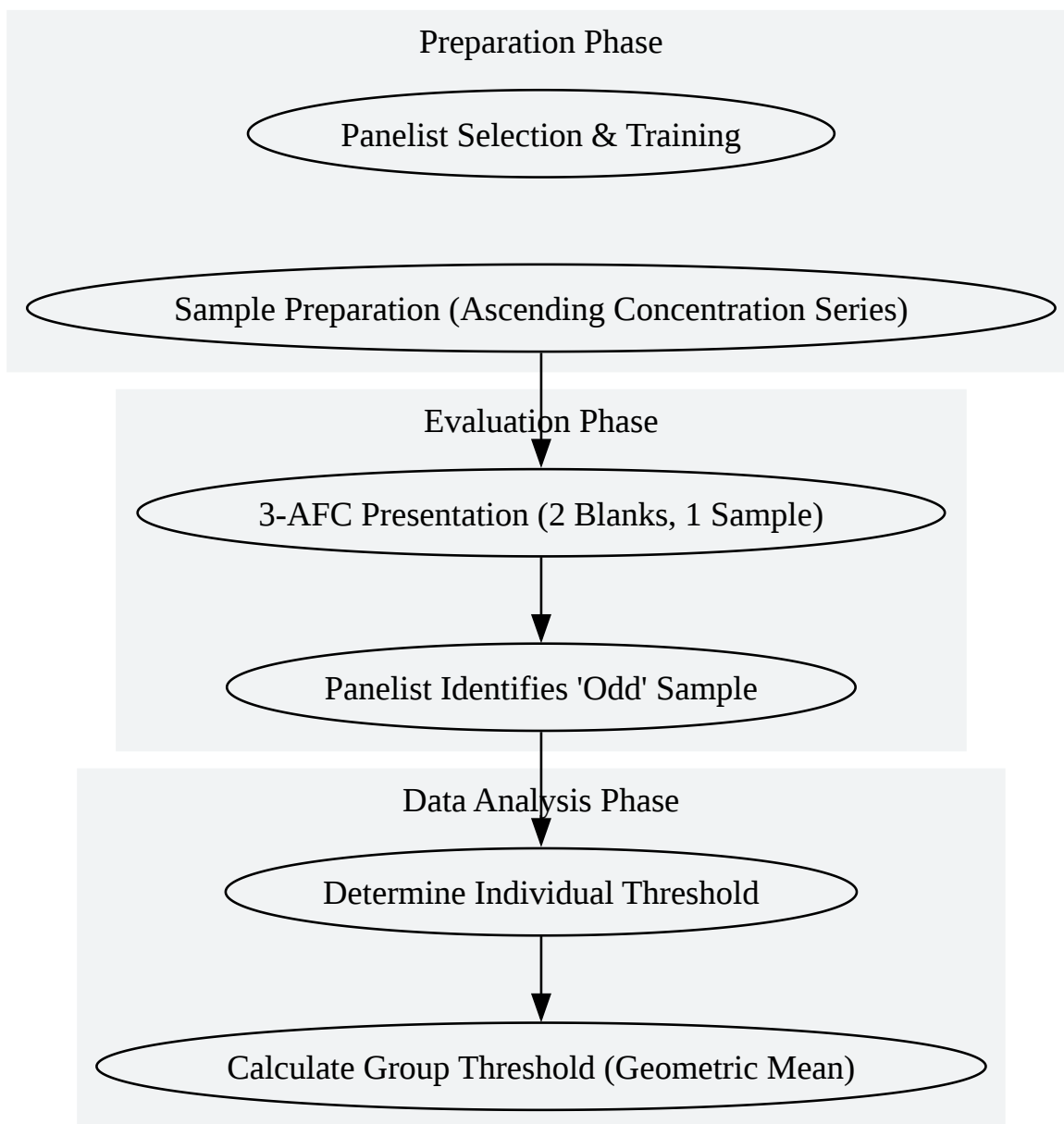
- Pure cis- and trans-**whiskey lactone** standards
- Odor-free solvent (e.g., 12% v/v ethanol in deionized water)
- Precision glassware for serial dilutions
- Nosing glasses (blue or opaque to prevent visual bias) with watch glass covers[5]
- Controlled sensory analysis room with proper ventilation and lighting[5]

Procedure:

- Panelist Selection and Training:
 - Recruit a panel of assessors (typically 15-25 members)[6][7].
 - Pre-screen panelists for their ability to recognize and describe various aromas using standard odor recognition tests[5][8].
 - Train the selected panelists on the specific aroma profile of **whiskey lactones** and other relevant aromas, potentially using a flavor wheel for reference[8].
- Sample Preparation:
 - Prepare a stock solution of each **whiskey lactone** isomer in the chosen solvent.
 - Create a series of ascending concentrations through serial dilutions. The concentration intervals should be separated by a factor of two or three[9]. The starting concentration should be below the expected detection threshold.
- Sensory Evaluation (Forced-Choice Method):

- The evaluation is typically conducted using a three-alternative forced-choice (3-AFC) test, also known as a triangle test[9].
- For each concentration level, present three samples to each panelist: two are blanks (solvent only), and one contains the **whiskey lactone** at that concentration.
- The samples are presented in a randomized order.
- Panelists are instructed to identify the "odd" sample.
- The test begins with the lowest concentration and proceeds to higher concentrations in the series.
- Data Analysis:
 - For each panelist, the individual threshold is determined as the lowest concentration at which they correctly identify the odd sample in a certain number of consecutive presentations (e.g., two or three).
 - The group's best-estimate threshold is then calculated as the geometric mean of the individual thresholds.

Below is a Graphviz diagram illustrating the workflow for sensory panel analysis.



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Caption: Sensory panel workflow for odor threshold determination.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify which specific volatile compounds in a complex mixture are responsible for an aroma.

Objective: To separate and identify the odor-active **whiskey lactone** isomers in a sample and characterize their aroma.

Materials and Equipment:

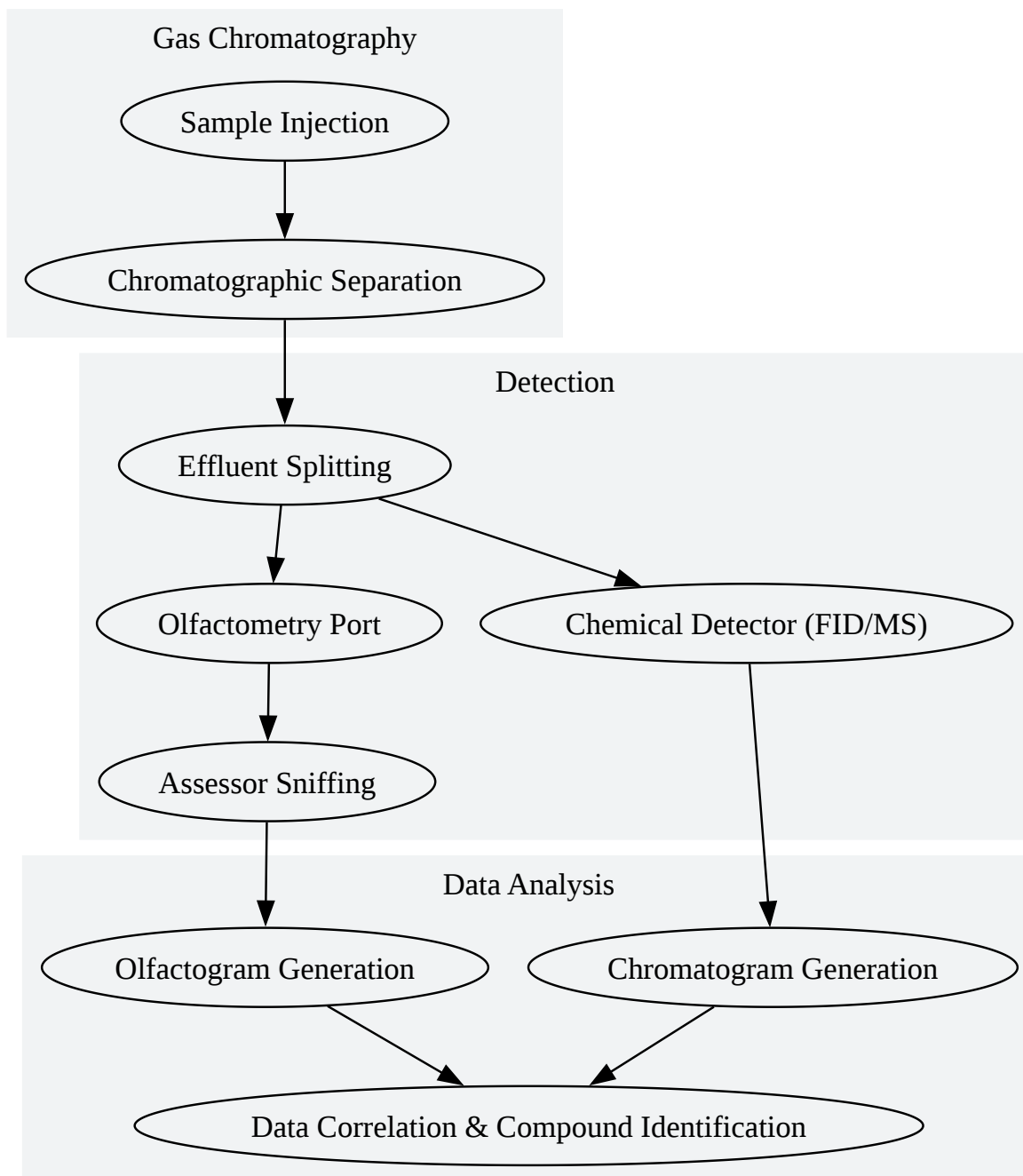
- Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)
- Olfactometry port (sniffing port)
- Humidifier for the sniffing port air supply
- Appropriate GC column for separating the isomers (e.g., a chiral phase column)
- Sample containing **whiskey lactones** (e.g., a spirit or wine extract)

Procedure:

- Sample Injection and Separation:
 - A volatile extract of the sample is injected into the GC.
 - The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
- Effluent Splitting:
 - At the end of the column, the effluent is split. A portion goes to the chemical detector (FID or MS) for compound identification and quantification, while the other portion is directed to the olfactometry port.
- Olfactory Detection:
 - A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port.
 - The assessor records the time, duration, intensity, and a descriptor of any detected odor.
- Data Correlation:

- The olfactogram (a plot of odor intensity versus time) is aligned with the chromatogram from the chemical detector.
- This allows for the identification of the specific chemical compound responsible for each perceived odor.

Below is a Graphviz diagram illustrating the Gas Chromatography-Olfactometry workflow.



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Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

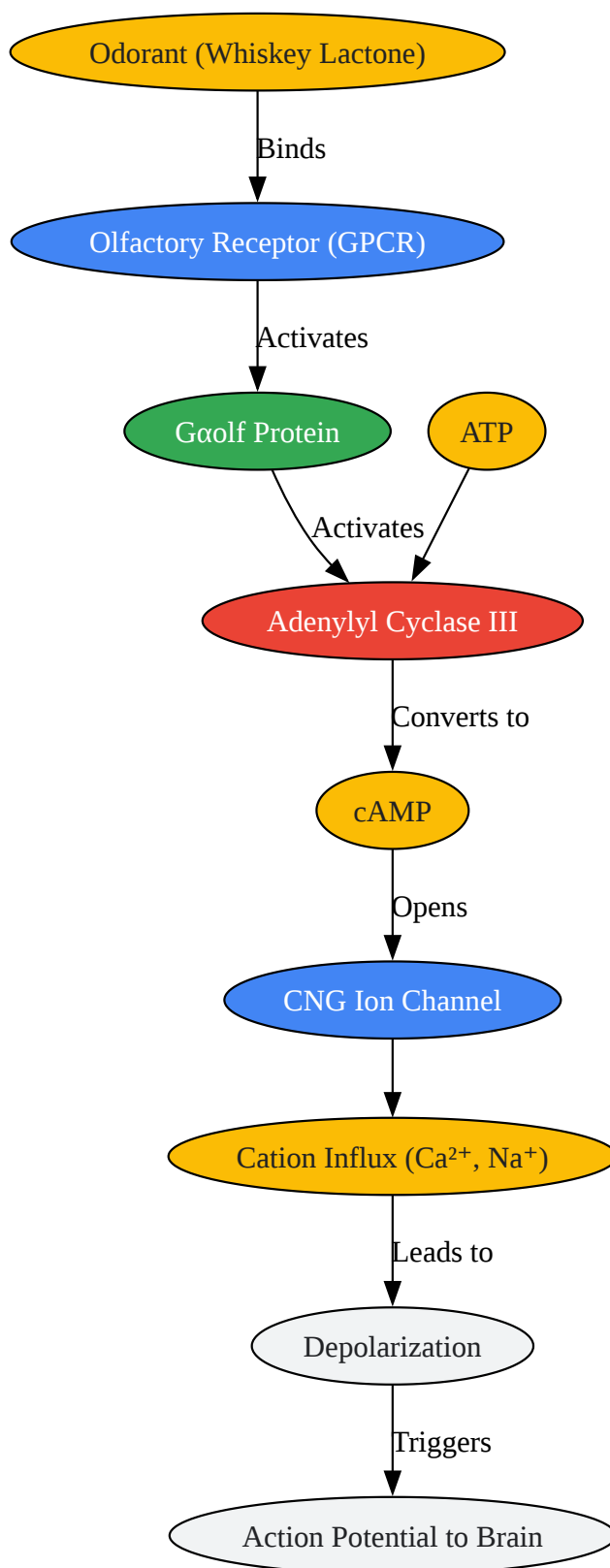
Olfactory Signaling Pathway

The perception of odorants like **whiskey lactones** is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

The canonical olfactory signaling pathway is as follows:

- **Odorant Binding:** An odorant molecule binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.
- **G-Protein Activation:** This binding causes a conformational change in the OR, which in turn activates a specialized G-protein, G α olf.
- **Adenylyl Cyclase Activation:** The activated G α olf subunit dissociates and activates the enzyme adenylyl cyclase III.
- **cAMP Production:** Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- **Depolarization:** The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.
- **Action Potential:** If the depolarization reaches a certain threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Below is a Graphviz diagram illustrating the olfactory signaling pathway.



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Caption: The canonical olfactory signaling pathway.

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